Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate
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Overview
Description
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a chemical compound with the molecular formula C10H12N2O2.Na . It has a molecular weight of 214.2 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol . This reaction gives trans-decahydroquinolines .Molecular Structure Analysis
The InChI code for Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 214.2 . The compound’s InChI code is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 .Scientific Research Applications
Chemical Synthesis and Rearrangement Studies
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate plays a role in chemical synthesis and rearrangement studies. For instance, Sirakanyan et al. (2015) investigated the reaction of similar tetrahydroisoquinoline compounds with bases, leading to unexpected formation of novel compounds via a Smiles-like rearrangement. This study highlights the potential of tetrahydroisoquinoline derivatives in developing new methods for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).
Development of Chelating Ligands
Hu et al. (2003) described the Friedländer condensation of bromobenzaldehyde derivatives, including compounds structurally related to sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate, to afford novel chelating ligands. These ligands, particularly the 6-bromoquinoline derivatives, have shown potential in forming biquinolines or undergoing further transformations (Hu, Zhang, & Thummel, 2003).
Synthesis of Novel Heterocyclic Compounds
In the realm of organic chemistry, tetrahydroisoquinoline derivatives have been utilized in synthesizing a variety of heterocyclic compounds. Marae et al. (2021) synthesized new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines, demonstrating the versatility of such compounds in chemical synthesis (Marae et al., 2021).
Fluorescence and Analytical Applications
Chuanmin and Qiheng (1991) developed a fluorescence reaction using sodium 7-phenylazo-8-aminoquinoline-5-sulphonate for the determination of trace amounts of gold. This study showcases the potential of similar sodium aminoquinoline compounds in analytical chemistry and fluorescence-based detection methods (Chuanmin & Qiheng, 1991).
Safety And Hazards
properties
IUPAC Name |
sodium;5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUXFOGUBEPSF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(C1)(C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
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